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molecular formula C10H10N2O B8694423 4-Aminochroman-7-carbonitrile

4-Aminochroman-7-carbonitrile

Cat. No. B8694423
M. Wt: 174.20 g/mol
InChI Key: CQRSTZKXYWMYMD-UHFFFAOYSA-N
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Patent
US07425631B2

Procedure details

4-Azido-7-cyanochroman (Step D) (4.3 g, 21 mmol) was dissolved in EtOAc (200 mL) and purged with N2. Pd/C (10%, 0.6 g) was added and the reaction was purged with N2. The reaction was purged with H2 and rapidly stirred under a H2 atmosphere until consumption of starting material was complete by TLC analysis (approximately 1 h). The reaction was purged with N2, and filtered through Celite®. The Celite®was washed with MeOH. The solution was concentrated in vacuo to provide a residue which was purified by column chromatography (silica, 3% MeOH in CH2Cl2 plus 0.5% NH4OH) to provide the title compound. TLC Rf=0.3 (5% MeOH in CH2Cl2 plus 0.5% Et3N.
Name
4-Azido-7-cyanochroman
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[C:13]2[C:8](=[CH:9][C:10]([C:14]#[N:15])=[CH:11][CH:12]=2)[O:7][CH2:6][CH2:5]1)=[N+]=[N-]>CCOC(C)=O>[NH2:1][CH:4]1[C:13]2[C:8](=[CH:9][C:10]([C:14]#[N:15])=[CH:11][CH:12]=2)[O:7][CH2:6][CH2:5]1

Inputs

Step One
Name
4-Azido-7-cyanochroman
Quantity
4.3 g
Type
reactant
Smiles
N(=[N+]=[N-])C1CCOC2=CC(=CC=C12)C#N
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
rapidly stirred under a H2 atmosphere until consumption of starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with N2
ADDITION
Type
ADDITION
Details
Pd/C (10%, 0.6 g) was added
CUSTOM
Type
CUSTOM
Details
the reaction was purged with N2
CUSTOM
Type
CUSTOM
Details
The reaction was purged with H2
CUSTOM
Type
CUSTOM
Details
was complete by TLC analysis (approximately 1 h)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was purged with N2
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
WASH
Type
WASH
Details
The Celite®was washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica, 3% MeOH in CH2Cl2 plus 0.5% NH4OH)

Outcomes

Product
Name
Type
product
Smiles
NC1CCOC2=CC(=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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